molecular formula C7H12ClF2N B2597515 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride CAS No. 2229309-97-9

7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B2597515
CAS No.: 2229309-97-9
M. Wt: 183.63
InChI Key: VOJAQZSOFJITPP-UHFFFAOYSA-N
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Description

7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride (CAS 2229309-97-9) is a high-purity spirocyclic building block of interest in medicinal chemistry and drug discovery. This compound features a unique structure with a spiro-fused cyclopropane ring, conferring significant molecular rigidity and three-dimensionality. Such rigid frameworks are highly valuable for constructing novel pharmacophores, as they provide a stiff scaffold that can precisely orient functional groups in space, potentially leading to improved selectivity and potency in target interactions . The incorporation of two fluorine atoms at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a versatile intermediate for the synthesis of more complex bioactive molecules. While specific biological data for this exact compound is not widely published, its core structure aligns with compounds investigated in pharmaceutical research. For instance, similar difluoro-containing and spirocyclic motifs are present in advanced compounds, such as A2A receptor antagonists documented in patent literature . The primary value of this compound lies in its application as a synthetic intermediate for exploring new chemical space in various therapeutic areas. Researchers can utilize it to introduce a conformationally constrained, fluorine-rich azaspirooctane fragment into target molecules. Product Specifications:

Properties

IUPAC Name

7,7-difluoro-4-azaspiro[2.5]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-10-6(5-7)1-2-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJAQZSOFJITPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CCN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as hydrogen fluoride or other fluorinating agents in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of fluorinated spirocyclic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In the field of medicine, 7,7-Difluoro-4-azaspiro[2Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its fluorinated structure may impart desirable characteristics such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in its activity by influencing the compound’s overall shape and reactivity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Amines

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound* Not provided C₇H₁₀F₂N·HCl Fluorines at 7,7; N at 4 High lipophilicity due to geminal F
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride 1282532-00-6 C₇H₁₀F₂N·HCl Fluorines at 1,1; N at 6 Altered dipole due to F/N positioning
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride Not provided C₇H₁₀F₂N·HCl Fluorines at 4,4; N at 6 Increased steric hindrance at N-site
7-Oxa-4-azaspiro[2.5]octane hydrochloride Not provided C₆H₁₀NO·HCl Oxygen at 7; N at 4 Reduced lipophilicity (oxa vs. F)
4,7-Diazaspiro[2.5]octane dihydrochloride 145122-56-1 C₆H₁₂N₂·2HCl N at 4 and 7 Higher basicity; dual protonation sites

*Inferred structure based on naming conventions and analogs.

Functional and Pharmacological Implications

Fluorine Substitution: The geminal difluoro groups in this compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 7-Oxa-4-azaspiro[2.5]octane hydrochloride .

Heteroatom Placement :

  • The 4-aza configuration in the target compound positions the nitrogen within the piperidine ring, favoring interactions with enzymatic active sites. This differs from 6-aza analogs (e.g., 4,4-Difluoro-6-azaspiro[2.5]octane), where nitrogen placement may reduce steric accessibility .

Salt Forms :

  • Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability. The dihydrochloride form of 4,7-Diazaspiro[2.5]octane further enhances solubility but may increase hygroscopicity .

Biological Activity

7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride is a novel chemical compound with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.6 g/mol. Its unique spirocyclic structure, characterized by two rings sharing a nitrogen atom, and the presence of two fluorine atoms significantly influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The spirocyclic nature of this compound contributes to its distinct reactivity and biological interactions. The fluorine atoms enhance its stability and reactivity, allowing for potential interactions with various biological targets.

Preliminary studies suggest that the compound interacts with specific proteins or enzymes involved in neurotransmission and microbial resistance. The fluorine atoms may participate in strong interactions with biological molecules, potentially affecting their function and leading to altered pharmacological profiles.

Neurotransmitter Interaction

The compound has shown potential interactions with neurotransmitter systems, which could have implications for treating neurological disorders. Understanding these interactions is crucial for assessing its therapeutic potential in conditions such as anxiety or depression.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameUnique FeaturesBiological Activity
7-Fluoro-4-azaspiro[2.5]octane hydrochlorideSingle fluorine atomModerate antimicrobial activity
7,7-Dichloro-4-azaspiro[2.5]octane hydrochlorideTwo chlorine atomsLimited data on biological activity
7,7-Dibromo-4-azaspiro[2.5]octane hydrochlorideTwo bromine atomsPotentially lower stability and reactivity

This table highlights the uniqueness of the difluorinated compound in terms of stability and potential biological activity compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Screening : A study on related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that structural modifications could enhance this property in 7,7-difluoro derivatives.
  • Neuropharmacological Studies : Investigations into the effects of similar compounds on neurotransmission revealed promising results regarding their potential as anxiolytics or antidepressants, indicating that further exploration of 7,7-difluoro-4-azaspiro[2.5]octane could yield valuable insights into its therapeutic applications.
  • Cytotoxicity Assessments : Compounds with similar structures have undergone cytotoxicity evaluations against cancer cell lines, revealing varying degrees of effectiveness. The need for targeted studies on 7,7-difluoro derivatives is evident to establish a clearer understanding of their anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize hazard assessments using Safety Data Sheets (SDS) to identify acute toxicity, flammability, and reactivity risks. Use fume hoods for handling powdered forms, and employ personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct small-scale stability tests under inert atmospheres (e.g., nitrogen) to preempt decomposition during storage .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques:

  • HPLC : Use high-resolution columns (e.g., Chromolith®) with UV detection at 254 nm to quantify impurities.
  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm fluorination patterns and spirocyclic conformation.
  • Mass Spectrometry : Compare observed molecular ions (e.g., [M+H]+^+) with theoretical values (C6_6H10_{10}F2_2N·HCl, MW 187.61) .

Q. What solvent systems are optimal for dissolving this compound in aqueous and non-polar environments?

  • Methodological Answer : Test solubility gradients using DMSO for stock solutions (10 mM) and dilute with PBS (pH 7.4) for biological assays. For non-polar applications, evaluate solubility in dichloromethane or THF with 0.1% TFA to enhance stability. Monitor solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway of this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediate energetics and transition states. Pair this with reaction path sampling to identify bottlenecks in fluorination or cyclization steps. Validate predictions via small-batch experiments under varying temperatures (25–80°C) and catalysts (e.g., Pd/C or CuI) .

Q. What strategies resolve contradictions in reactivity data for spirocyclic amines under acidic conditions?

  • Methodological Answer : Apply factorial design (2k^k models) to isolate variables such as pH, temperature, and counterion effects. For example, compare hydrochloride vs. triflate salts in hydrolysis assays. Use LC-MS to track degradation products and correlate with computational hydration free energies (MD simulations) .

Q. How does the fluorine substitution pattern influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct in vitro ADME assays:

  • Permeability : Use Caco-2 cell monolayers with LC-MS quantification.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC.
  • Compare fluorinated vs. non-fluorinated analogs to assess logP shifts and CYP450 inhibition .

Q. What advanced characterization techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. Pair with solid-state NMR (13C^{13}\text{C} CP/MAS) to resolve hydrogen-bonding networks and lattice distortions induced by fluorine .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHR-MS187.61 g/mol
Solubility in PBS (pH 7.4)UV-Vis Spectroscopy2.3 mg/mL (±0.2)
LogP (Predicted)Computational DFT1.45
Thermal DecompositionTGAOnset at 215°C

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